1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione
Description
1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione is a barbituric acid derivative characterized by a trifluoromethylphenyl substituent at the 1-position of the diazinane-trione core. This structural motif is critical for its physicochemical properties, including enhanced lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O3/c12-11(13,14)6-2-1-3-7(4-6)16-9(18)5-8(17)15-10(16)19/h1-4H,5H2,(H,15,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXXBLMVXODILI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648022 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The diazinane-2,4,6-trione structure may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and related diazinane-trione derivatives:
Key Observations :
- Trifluoromethyl Group: The target compound’s CF₃ group enhances lipophilicity compared to non-fluorinated analogs (e.g., vinbarbital) .
- Substituent Position : Derivatives with substituents at C5 (e.g., vinbarbital) exhibit sedative properties, while N1-substituted compounds (e.g., target compound) may prioritize stability over CNS activity .
- Conjugation Effects : Benzylidene or pyridinylmethyl groups (e.g., ) introduce π-π interactions, relevant for material science or protein binding .
Pharmacological and Functional Comparisons
- Sedative/Hypnotic Activity: Vinbarbital (5-ethyl-5-pentan-2-yl derivative) is a classic barbiturate that enhances GABAergic signaling, whereas the target compound’s N1-CF₃ substitution likely redirects its biological profile .
- Targeted Degradation : highlights diazinane-trione derivatives in androgen receptor degradation, though the target compound’s CF₃ group may influence proteasome targeting efficiency .
- Material Science : Barbiturates like the rubidium salt in form polar crystals, suggesting the target compound’s CF₃ group could alter dielectric properties in supramolecular assemblies .
Biological Activity
1-[3-(Trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione is a chemical compound notable for its unique molecular structure featuring a trifluoromethyl group attached to a phenyl ring and a diazinane core with three carbonyl groups. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C11H7F3N2O3
- Molecular Weight : 272.18 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that derivatives of this compound exhibit significant biological activity, particularly as potential anti-cancer agents. The compound has shown effectiveness against various cancer cell lines, including glioblastoma. The proposed mechanism of action involves interference with cellular pathways critical for tumor growth and survival .
The biological activity of this compound is believed to stem from its ability to:
- Inhibit key enzymes involved in cancer cell proliferation.
- Induce apoptosis in malignant cells through the modulation of signaling pathways.
- Interact with DNA or RNA synthesis processes.
Anti-Cancer Efficacy
A study conducted on the effects of this compound demonstrated its cytotoxic effects on glioblastoma cell lines. The compound was found to reduce cell viability significantly at concentrations ranging from 10 µM to 50 µM after 48 hours of treatment. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates .
Enzyme Inhibition Studies
In vitro studies have shown that this compound can inhibit specific enzymes associated with tumor metabolism. For instance, experiments indicated that it effectively inhibited the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,3-Diazinane-2,4-dione | C4H4N2O2 | Lacks trifluoromethyl group; simpler structure |
| 1-(3-Trifluoromethylphenyl)-urea | C9H8F3N | Contains urea functional group; different reactivity |
| 5-Fluoro-1H-pyrrole-2-carboxylic acid | C5H4FNO2 | Different heterocyclic structure; potential agrochemical uses |
These compounds share similarities in their core structures but differ significantly in their functional groups and reactivities .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
